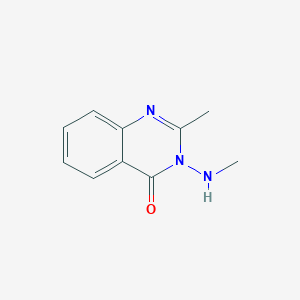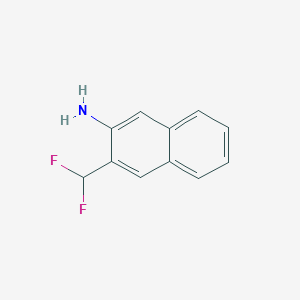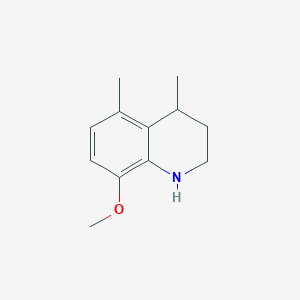
3,8-Dimethyl-1,2-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethyl-1,2-naphthoquinone is a derivative of naphthoquinone, characterized by the presence of two methyl groups at the 3rd and 8th positions of the naphthoquinone structure. Naphthoquinones are naturally occurring pigments found in various plants, fungi, and some animals. They are known for their vibrant colors and significant biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-1,2-naphthoquinone typically involves the methylation of 1,2-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,2-naphthoquinone is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products .
化学反応の分析
Types of Reactions: 3,8-Dimethyl-1,2-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated naphthoquinones.
科学的研究の応用
3,8-Dimethyl-1,2-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer properties and its role in inhibiting specific enzymes involved in cancer cell proliferation.
Industry: Used as a dye intermediate and in the production of certain polymers
作用機序
The mechanism of action of 3,8-Dimethyl-1,2-naphthoquinone involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its anticancer activity, where the generated ROS can induce apoptosis in cancer cells. The compound also targets specific enzymes, such as topoisomerases, which are crucial for DNA replication and cell division .
類似化合物との比較
1,2-Naphthoquinone: Lacks the methyl groups at the 3rd and 8th positions.
1,4-Naphthoquinone: Has carbonyl groups at the 1st and 4th positions instead of the 1st and 2nd positions.
2-Methyl-1,4-naphthoquinone: Contains a methyl group at the 2nd position and carbonyl groups at the 1st and 4th positions.
Uniqueness: 3,8-Dimethyl-1,2-naphthoquinone is unique due to the presence of methyl groups at the 3rd and 8th positions, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electron distribution, making it more or less reactive in certain chemical reactions compared to its non-methylated counterparts .
特性
CAS番号 |
207597-36-2 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
3,8-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O2/c1-7-4-3-5-9-6-8(2)11(13)12(14)10(7)9/h3-6H,1-2H3 |
InChIキー |
DKHAQNNRAKURNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)

